molecular formula C11H11N3O2 B179898 ethyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate CAS No. 1019-95-0

ethyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate

Cat. No.: B179898
CAS No.: 1019-95-0
M. Wt: 217.22 g/mol
InChI Key: XBTNIWJUEHOJSL-UHFFFAOYSA-N
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Description

Ethyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate is a heterocyclic compound that belongs to the class of triazoles. Triazoles are five-membered ring structures containing three nitrogen atoms. This compound is of significant interest due to its diverse applications in various fields such as medicinal chemistry, agriculture, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of phenylhydrazine with ethyl acetoacetate in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out in ethanol under reflux conditions, leading to the formation of the triazole ring .

Industrial Production Methods

Industrial production of this compound often employs continuous flow synthesis techniques. These methods offer advantages such as improved reaction control, higher yields, and scalability. The use of microreactors allows for precise temperature and pressure control, enhancing the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium ethoxide in ethanol.

Major Products Formed

Scientific Research Applications

Ethyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential in drug development, particularly as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Ethyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate can be compared with other triazole derivatives:

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable building block for the synthesis of more complex molecules. Its applications in chemistry, biology, medicine, and industry highlight its importance and potential for future research and development.

Properties

IUPAC Name

ethyl 1-phenyl-1,2,4-triazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-2-16-11(15)10-12-8-14(13-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBTNIWJUEHOJSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C=N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10425083
Record name ethyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10425083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1019-95-0
Record name ethyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10425083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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